4-[(2Z)-2-[1-(1,3-benzothiazol-2-yldiazenyl)ethylidene]hydrazinyl]benzoic acid
Description
4-[(2Z)-2-[1-(1,3-benzothiazol-2-yldiazenyl)ethylidene]hydrazinyl]benzoic acid is a complex organic compound that features a benzothiazole ring, a diazenyl group, and a benzoic acid moiety
Properties
IUPAC Name |
4-[(2Z)-2-[1-(1,3-benzothiazol-2-yldiazenyl)ethylidene]hydrazinyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-10(18-20-12-8-6-11(7-9-12)15(22)23)19-21-16-17-13-4-2-3-5-14(13)24-16/h2-9,20H,1H3,(H,22,23)/b18-10-,21-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKCUEDXOMDHJI-AMVNOALSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)C(=O)O)N=NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=CC=C(C=C1)C(=O)O)/N=NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-2-[1-(1,3-benzothiazol-2-yldiazenyl)ethylidene]hydrazinyl]benzoic acid typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Diazo Coupling: The benzothiazole derivative is then subjected to diazo coupling with an appropriate diazonium salt to introduce the diazenyl group.
Condensation Reaction: The final step involves the condensation of the diazenyl derivative with a benzoic acid derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-[(2Z)-2-[1-(1,3-benzothiazol-2-yldiazenyl)ethylidene]hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or hydrazines .
Scientific Research Applications
4-[(2Z)-2-[1-(1,3-benzothiazol-2-yldiazenyl)ethylidene]hydrazinyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 4-[(2Z)-2-[1-(1,3-benzothiazol-2-yldiazenyl)ethylidene]hydrazinyl]benzoic acid involves its interaction with molecular targets such as enzymes and DNA. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to inhibition of enzymatic activity and disruption of cellular processes . The benzothiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with similar electronic properties but lacking the diazenyl and benzoic acid groups.
2-Aminobenzothiazole: Contains an amino group instead of the diazenyl group, leading to different reactivity and applications.
Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the benzothiazole ring.
Uniqueness
4-[(2Z)-2-[1-(1,3-benzothiazol-2-yldiazenyl)ethylidene]hydrazinyl]benzoic acid is unique due to its combination of functional groups, which confer distinct electronic and chemical properties. This makes it a versatile compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
